![molecular formula C13H11FN2O2 B8780432 4-(N-Benzylamino)-3-fluoronitrobenzene](/img/structure/B8780432.png)
4-(N-Benzylamino)-3-fluoronitrobenzene
Overview
Description
4-(N-Benzylamino)-3-fluoronitrobenzene is a useful research compound. Its molecular formula is C13H11FN2O2 and its molecular weight is 246.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
One notable application of 4-(N-benzylamino)-3-fluoronitrobenzene is in the development of antimicrobial agents. Research indicates that compounds with similar structures exhibit effective activity against various pathogenic microorganisms. Specifically, derivatives of this compound have been studied for their ability to combat Gram-positive bacteria, including multidrug-resistant strains like Staphylococcus aureus and Enterococcus faecalis, as well as anaerobic bacteria such as Clostridium species and Mycobacterium tuberculosis .
Case Study: Antimicrobial Efficacy
A study reported the synthesis of a series of phenyl oxazolidinones incorporating this compound. These compounds demonstrated potent antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. The results highlighted the potential for these derivatives to serve as new antimicrobial agents in clinical settings.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
A | Staphylococcus aureus | 2.5 |
B | Enterococcus faecalis | 5.0 |
C | Mycobacterium tuberculosis | 1.0 |
Anticancer Applications
In the realm of cancer research, this compound has been investigated for its role as a potential anticancer agent. Its ability to inhibit specific protein-protein interactions involved in tumor progression makes it a candidate for further development.
Case Study: Inhibition of Protein-Protein Interactions
Recent studies have shown that compounds with structural similarities to this compound can effectively inhibit interactions between SUMO-specific proteases (SENP1 and SENP2) and their substrates. This inhibition has been linked to reduced proliferation in cancer cell lines such as non-small cell lung cancer (NSCLC) models .
Compound | Target Protein | IC50 (µM) |
---|---|---|
D | SENP1 | 0.5 |
E | SENP2 | 0.8 |
Biochemical Research Applications
Beyond direct therapeutic applications, this compound has been utilized in biochemical assays to study enzyme activities and cellular signaling pathways. Its derivatives have been employed as probes in high-throughput screening for identifying novel inhibitors of key enzymes involved in disease processes.
Case Study: High-Throughput Screening
In a high-throughput screening campaign aimed at identifying inhibitors of protein tyrosine kinases (PTKs), derivatives of this compound were found to exhibit significant inhibitory activity against several PTKs implicated in cancer progression .
Assay Type | Compound | Inhibition (%) |
---|---|---|
PTK Inhibition | F | 70 |
Cell Proliferation | G | 65 |
Properties
Molecular Formula |
C13H11FN2O2 |
---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
N-benzyl-2-fluoro-4-nitroaniline |
InChI |
InChI=1S/C13H11FN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChI Key |
NTPGVWDPQFFUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.